E3 ligase Ligand 50

PROTAC Synthesis E3 Ligase Ligand Cereblon

This specific ligand is critical for recruiting Cereblon E3 ligase in PROTAC BTK Degrader-10. Substituting analogs risks ternary complex disruption and degradation failure. Use for precise SAR and novel degrader development.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B14782152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 50
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=CC=C(C=C2)CCO
InChIInChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17)
InChIKeyDCVGJWLRLHOOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione: E3 Ligase Ligand 50 for PROTAC BTK Degrader Synthesis and Procurement Guide


1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (CAS: 2758531-98-3), commonly designated as E3 ligase Ligand 50, is a hexahydropyrimidine-2,4-dione derivative that functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand. The compound possesses a molecular weight of 234.25 g/mol and exhibits a purity specification of ≥95% . Unlike other hexahydropyrimidine-2,4-diones that have been explored for direct pharmacological activities (e.g., anticonvulsant [1]), this specific compound is not intended for use as a standalone bioactive molecule. Instead, it serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) , specifically as the E3 ligase recruitment moiety in the investigational PROTAC BTK Degrader-10 .

1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione: Understanding the Risks of Generic Substitution in PROTAC Synthesis


The substitution of 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (E3 ligase Ligand 50) with other in-class hexahydropyrimidine-2,4-diones or even other Cereblon ligands carries a high risk of failure due to the stringent structural requirements of targeted protein degradation. While the hexahydropyrimidine-2,4-dione scaffold is shared with compounds exhibiting direct pharmacological activities, such as anticonvulsant 6-arylhexahydropyrimidine-2,4-diones [1], these structural analogs are not validated as E3 ligase recruitment elements. Furthermore, even among Cereblon ligands, the specific geometry and electronic properties of the phenyl-hydroxyethyl substituent of Ligand 50 are critical for establishing the correct ternary complex geometry within the PROTAC molecule. Replacing Ligand 50 with an alternative Cereblon binder (e.g., a thalidomide or lenalidomide derivative) without a complete re-optimization of the linker and target-binding warhead can disrupt the formation of a stable and productive ternary complex, leading to a complete loss of degradation efficacy or the introduction of unintended off-target degradation profiles [2].

1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione: Quantitative Evidence for Scientific Selection


Chemical Identity and Purity as the Primary Differentiation Criterion for E3 ligase Ligand 50 Procurement

For the synthesis of PROTACs, the identity and purity of the E3 ligase ligand are paramount. 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (E3 ligase Ligand 50) is explicitly validated as the Cereblon-recruiting moiety for PROTAC BTK Degrader-10 . This compound is supplied with a defined purity of ≥95% by HPLC , a specification that is critical for ensuring consistent conjugation chemistry and minimizing the formation of unwanted byproducts during PROTAC assembly. In contrast, other hexahydropyrimidine-2,4-dione derivatives, such as 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives (e.g., 7e-h), have been characterized for direct anticonvulsant activity in vivo [1], but their suitability as E3 ligase ligands has not been established, and they are not commercially available with purity specifications optimized for PROTAC synthesis.

PROTAC Synthesis E3 Ligase Ligand Cereblon BTK Degrader

Validated Application: Use of E3 ligase Ligand 50 as the Cereblon Ligand in PROTAC BTK Degrader-10

1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (E3 ligase Ligand 50) has been identified and validated as the Cereblon E3 ligase ligand component in the synthesis of PROTAC BTK Degrader-10 [1]. This PROTAC is designed to degrade Bruton's tyrosine kinase (BTK) and is intended for research into chronic lymphocytic leukemia (CLL) . The ability of Ligand 50 to function effectively in this context is a direct and verifiable differentiation point. No comparative data is available for other hexahydropyrimidine-2,4-dione derivatives in this specific role, underscoring the uniqueness of Ligand 50 for this application.

PROTAC BTK Chronic Lymphocytic Leukemia Cereblon

Optimal Research Applications for 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (E3 ligase Ligand 50)


Synthesis and Characterization of PROTAC BTK Degrader-10 and Analogs

The primary and most validated application for 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione is as the E3 ligase ligand in the synthesis of PROTAC BTK Degrader-10 . Researchers investigating targeted protein degradation of BTK for chronic lymphocytic leukemia (CLL) models should procure this specific ligand to ensure the correct assembly of the bifunctional degrader molecule.

Structure-Activity Relationship (SAR) Studies of Cereblon Ligands

Given that the compound is a validated Cereblon ligand , it can serve as a starting point for SAR studies aimed at understanding the binding requirements of the hexahydropyrimidine-2,4-dione scaffold to the Cereblon E3 ligase. Such studies are essential for the rational design of new PROTACs with improved properties.

Development of Novel PROTACs Targeting Other Proteins of Interest

Beyond BTK degradation, E3 ligase Ligand 50 can be explored as a general Cereblon-recruiting element for the development of novel PROTACs against other therapeutic targets. Its well-defined chemistry and availability make it a practical building block for attaching linkers and diverse target protein warheads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand 50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.